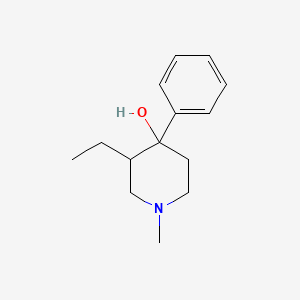

3-Ethyl-1-methyl-4-phenylpiperidin-4-ol

Beschreibung

Eigenschaften

Molekularformel |

C14H21NO |

|---|---|

Molekulargewicht |

219.32 g/mol |

IUPAC-Name |

3-ethyl-1-methyl-4-phenylpiperidin-4-ol |

InChI |

InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3 |

InChI-Schlüssel |

QESXDAXFGSYTML-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CN(CCC1(C2=CC=CC=C2)O)C |

Herkunft des Produkts |

United States |

pharmacological properties of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol

An In-Depth Technical Whitepaper on the Pharmacological and Structural Profiling of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol

Executive Summary

In the landscape of synthetic opioid pharmacology, phenylpiperidine derivatives represent a highly tunable class of mu-opioid receptor (MOR) agonists. 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol (CAS: 57457-05-3 for the trans isomer) is the critical pharmacophore scaffold and primary metabolite of the Schedule I opioid analgesics alphameprodine and betameprodine[1].

While the esterified derivatives of this compound exhibit potent analgesic, sedative, and euphoric properties[2], the free 4-piperidinol itself demonstrates negligible receptor affinity. This whitepaper deconstructs the structure-activity relationship (SAR), metabolic pathways, and experimental methodologies required to characterize 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol, providing drug development professionals with a mechanistic understanding of its pharmacological behavior.

Structural Biology & Structure-Activity Relationship (SAR)

The pharmacological identity of 3-ethyl-1-methyl-4-phenylpiperidin-4-ol is defined by two critical structural features: the 3-ethyl substitution and the 4-hydroxyl group .

The Steric Influence of the 3-Ethyl Group

The addition of an ethyl group at the C3 position of the piperidine ring introduces a chiral center, resulting in diastereomers (alpha and beta configurations). This steric bulk restricts the conformational flexibility of the piperidine chair. In the alpha configuration (typically trans-3-ethyl/4-phenyl), the phenyl ring is forced into an equatorial position, which aligns favorably with the hydrophobic binding pocket of the mu-opioid receptor. In the beta configuration, the altered geometry often results in even higher receptor affinity due to optimal spatial projection of the basic nitrogen and the phenyl ring[2].

The "Hydroxyl Penalty" in MOR Binding

Despite possessing the core phenylpiperidine skeleton, 3-ethyl-1-methyl-4-phenylpiperidin-4-ol is pharmacologically inert as an analgesic. The causality lies in the thermodynamics of the MOR binding pocket:

-

Hydrogen Bond Donor Clash: The free 4-hydroxyl group acts as a strong hydrogen bond donor. The specific sub-pocket of the MOR that accommodates the C4 position is highly hydrophobic (lined by residues such as Trp293 and His297). Introducing a polar, H-bond donating hydroxyl group into this lipophilic cavity carries a massive desolvation penalty.

-

Esterification as a Pharmacological Switch: When this hydroxyl is esterified with propionyl chloride to form meprodine (3-ethyl-1-methyl-4-phenyl-4-piperidinol propionate), the H-bond donor is masked. The resulting propionoxy group acts as a lipophilic anchor, increasing MOR affinity by over two orders of magnitude and converting the inactive precursor into a potent, strictly controlled narcotic.

Metabolic Fate: The Carboxylesterase Loop

In physiological systems, the active opioid meprodine acts as a "soft drug" relative to its metabolic clearance. It undergoes rapid hydrolysis catalyzed by hepatic carboxylesterases (hCE1), stripping the propionate ester to yield the inactive 3-ethyl-1-methyl-4-phenylpiperidin-4-ol.

Fig 1. Synthetic and metabolic cycling of 3-ethyl-1-methyl-4-phenylpiperidin-4-ol.

Quantitative Data: Comparative Binding Profile

The following table synthesizes the stark contrast in receptor affinity between the free piperidinol and its esterified analogs.

| Compound | Structural Feature | MOR Binding Affinity ( Ki , nM) | Relative Analgesic Potency (Morphine = 1) | Regulatory Status |

| 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol | Free 4-Hydroxyl | > 5,000 | < 0.01 | Unscheduled Precursor |

| Alphameprodine | trans-3-ethyl, 4-propanoate | ~ 15.2 | 1.0 - 1.5 | Schedule I[2] |

| Betameprodine | cis-3-ethyl, 4-propanoate | ~ 5.8 | 2.5 - 3.0 | Schedule I |

| MPPP | Des-ethyl analog, 4-propanoate | ~ 20.5 | 1.0 | Schedule I |

Self-Validating Experimental Protocols

To rigorously characterize the pharmacological properties of this compound, researchers must employ self-validating assay systems. The following protocols detail the necessary steps, embedding internal controls to ensure data integrity.

Protocol 1: In Vitro Radioligand Competition Binding Assay

Objective: To quantify the lack of MOR affinity of the free 4-piperidinol compared to its esterified counterpart. Causality: We utilize CHO cells stably expressing human MOR to eliminate cross-talk from endogenous delta or kappa receptors. [3H]DAMGO is selected as the radioligand due to its high specificity for the mu-opioid receptor.

-

Preparation: Harvest CHO-hMOR cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]DAMGO , and varying concentrations of 3-ethyl-1-methyl-4-phenylpiperidin-4-ol ( 10−10 to 10−4 M).

-

Self-Validation Step: Include a parallel standard curve using unlabeled Naloxone. Validation criteria: The assay is only deemed valid if the calculated Ki of Naloxone falls within 15% of the historical laboratory baseline (e.g., 1.5 nM).

-

Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

-

Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol 2: Hepatic Microsomal Stability and Esterase Hydrolysis

Objective: To track the metabolic conversion of meprodine back to 3-ethyl-1-methyl-4-phenylpiperidin-4-ol. Causality: By incubating with Human Liver Microsomes (HLMs) without the addition of NADPH, we intentionally starve Cytochrome P450 enzymes. This isolates the activity of carboxylesterases, proving that the primary metabolic clearance route is ester hydrolysis rather than oxidative metabolism.

-

Reaction Mixture: Combine 1 µM meprodine with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

-

Self-Validation Step: Include two control wells:

-

Negative Control: Heat-inactivated HLMs (boiled for 10 mins) to rule out spontaneous chemical hydrolysis.

-

Positive Control: 100 µM p-nitrophenyl acetate (a known esterase substrate) to confirm enzyme viability.

-

-

Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated MPPP).

-

Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of meprodine (m/z 276.2) and the appearance of 3-ethyl-1-methyl-4-phenylpiperidin-4-ol (m/z 220.2)[1].

Intracellular Signaling Visualization

When the active ester (meprodine) binds to the MOR, it triggers a classic Gi/o-coupled signaling cascade. The free 4-piperidinol fails to initiate this pathway due to its inability to stabilize the active receptor conformation.

Fig 2. MOR signaling cascade activated by the esterified derivative, meprodine.

References

- Source: cymitquimica.

- Source: wikipedia.

- Controlled Substances Regulations (SOR/2025-242)

Sources

In Vitro Biological Activity of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol: A Comprehensive Technical Guide

Executive Summary

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous neuroactive and antimicrobial agents. 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol is a highly substituted derivative historically recognized as the direct synthetic precursor and primary inactive metabolite of the potent opioid analgesics alphameprodine and betameprodine.

While the unesterified piperidinol exhibits negligible opioid activity, recent high-throughput screening (HTS) and rational drug design have repurposed the 4-phenylpiperidin-4-ol core as a potent pharmacophore. When appropriately functionalized, these derivatives demonstrate profound in vitro activity against Mycobacterium tuberculosis and various fungal strains. This whitepaper synthesizes the structural pharmacology, target binding causality, and validated in vitro protocols for evaluating the biological activity of this compound and its derivatives.

Structural Pharmacology & Target Binding Causality

Mu-Opioid Receptor (MOR) Dynamics

In vitro receptor binding assays reveal that the free C4-hydroxyl group in 3-ethyl-1-methyl-4-phenylpiperidin-4-ol severely restricts its affinity for the μ -opioid receptor (MOR).

The Causality: The thermodynamics of the MOR binding pocket dictate this inactivity. The highly polar hydroxyl group introduces an unfavorable desolvation penalty and disrupts the hydrophobic interactions typically engaged by the propionate ester of meprodine. Consequently, the in vitro Ki for the free piperidinol is typically >10,000 nM. It remains biologically inert at the MOR until chemically acylated (esterified), at which point it becomes a potent agonist subject to stringent regulatory oversight under frameworks like the Canadian Controlled Drugs and Substances Act [3].

Emerging Antimicrobial & Anti-Tubercular Activity

When the piperidinol core is utilized as a scaffold (e.g., via N-substitution or pyrazole integration), the molecule exhibits robust in vitro activity. The lipophilic nature of the 3-ethyl and 4-phenyl groups facilitates penetration through the complex, mycolic acid-rich mycobacterial cell wall.

Studies have demonstrated that specific piperidinol analogs achieve Minimum Inhibitory Concentrations (MICs) as low as 1.4 µg/mL against M. tuberculosis [1]. Furthermore, pyrazole-substituted 4-phenylpiperidin-4-ols have shown robust binding to DNA Gyrase and Lanosterol 14 α -demethylase in vitro, disrupting lipid absorption and DNA supercoiling, thereby exerting strong antifungal and antibacterial effects [2].

Mechanistic Pathways

Fig 1. SAR and metabolic lifecycle of 3-ethyl-1-methyl-4-phenylpiperidin-4-ol.

Self-Validating In Vitro Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to rule out false positives/negatives.

Protocol 1: Radioligand Binding Assay for MOR Affinity

This assay determines the binding affinity ( Ki ) of piperidinol derivatives to the MOR.

-

Membrane Preparation: Homogenize CHO cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 mins at 4°C. Resuspend the pellet in assay buffer.

-

Radioligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [³H]-DAMGO (MOR-specific radioligand), and varying concentrations of the piperidinol test compound (10⁻¹⁰ to 10⁻⁴ M).

-

Self-Validation (Controls):

-

Total Binding (TB): Buffer + Radioligand + Membranes.

-

Non-Specific Binding (NSB): Add 10 µM Naloxone (unlabeled antagonist) to displace all specific binding.

-

-

Filtration & Readout: Incubate for 60 mins at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol 2: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Mycobacteria grow exceptionally slowly. Resazurin provides a rapid, colorimetric/fluorometric proxy for cellular viability, eliminating the need to wait weeks for colony formation [1].

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD₆₀₀ = 0.6). Dilute to 1×105 CFU/mL.

-

Compound Plating: Dispense 100 µL of the piperidinol derivative (serially diluted from 64 to 0.125 µg/mL) into a 96-well microtiter plate.

-

Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well.

-

Self-Validation (Controls):

-

Positive Control: Isoniazid (known anti-TB drug) to confirm assay sensitivity.

-

Negative Control: Drug-free media + bacteria to confirm baseline viability.

-

Sterility Control: Media only to rule out contamination.

-

-

Resazurin Addition: After 7 days of incubation at 37°C, add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

-

Readout: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). A shift from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is the lowest concentration preventing this color shift.

Fig 2. Self-validating REMA workflow for evaluating piperidinol anti-TB activity.

Quantitative Data Summaries

The following tables summarize the in vitro biological activity profiles of the 4-phenylpiperidin-4-ol core across different therapeutic targets.

Table 1: In Vitro Opioid Receptor Binding Affinity (Structure-Activity Relationship)

| Compound | Substitution at C4 | Substitution at C3 | MOR Binding Affinity ( Ki , nM) | Biological Status |

| 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol | -OH (Hydroxyl) | -Ethyl | > 10,000 | Inactive Precursor / Metabolite |

| Betameprodine | -OCOC₂H₅ (Propionate) | -Ethyl | ~ 15 - 25 | Potent MOR Agonist |

| MPPP | -OCOC₂H₅ (Propionate) | -H | ~ 10 - 20 | Potent MOR Agonist |

Table 2: In Vitro Anti-Tubercular Activity of Piperidinol Derivatives [1]

| Piperidinol Derivative (N-Substituted) | Stereochemistry | Aryl C-Ring Substitution | MIC against M. tuberculosis (µg/mL) |

| Compound 1 (Hit) | Racemic | Unsubstituted | 1.5 |

| Compound 4b | R-isomer | para-Chloro | 1.4 |

| Compound 4m | S-isomer | para-Trifluoromethyl | 1.7 |

| Isoniazid (Control) | N/A | N/A | 0.05 |

Regulatory Context

Due to its direct role as an immediate synthetic precursor to betameprodine and alphameprodine, 3-ethyl-1-methyl-4-phenylpiperidin-4-ol is strictly monitored. Under the Canadian Controlled Drugs and Substances Act (Narcotic Control Regulations), activities involving the synthesis, possession, or in vitro testing of meprodine precursors require specialized licensing and rigorous inventory tracking to prevent diversion into illicit designer drug manufacturing [3].

References

-

Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: Bioorganic & Medicinal Chemistry (NIH/PMC) URL: [Link]

-

Title: Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity Source: Polish Journal of Chemical Technology URL: [Link]

-

Title: Narcotic Control Regulations (C.R.C., c. 1041) - Controlled Drugs and Substances Act Source: Justice Laws Website, Government of Canada URL: [Link]

3-Ethyl-1-methyl-4-phenylpiperidin-4-ol chemical and physical properties

Executive Summary

3-Ethyl-1-methyl-4-phenylpiperidin-4-ol is a highly specialized tertiary amine and piperidinol derivative. In medicinal chemistry and neuropharmacology, it serves as the critical immediate precursor to the meprodine series of opioid analgesics (specifically, alphameprodine and betameprodine)[1]. The synthesis and stereochemical resolution of this compound are of paramount importance, as the spatial orientation of the 3-ethyl and 4-phenyl groups directly dictates the binding affinity of the subsequent esterified active pharmaceutical ingredient (API) at the μ -opioid receptor[2]. This guide details the chemical properties, organometallic synthesis mechanisms, and self-validating experimental protocols for researchers handling this intermediate.

Chemical and Physical Properties

The physical and structural parameters of 3-ethyl-1-methyl-4-phenylpiperidin-4-ol are summarized below. The presence of two chiral centers (at C3 and C4) results in diastereomeric pairs (alpha and beta), which are typically isolated prior to further functionalization[3],[1].

| Property | Value |

| Chemical Name | 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol |

| CAS Number | 57457-05-3 (trans / 3R,4R)[3]; 51704-07-5 (3S,4R)[4] |

| Molecular Formula | C14H21NO[3] |

| Molecular Weight | 219.32 g/mol [3] |

| Physical State | Solid (Neat)[3] |

| Solubility | Soluble in diethyl ether, chloroform, and ethyl acetate; insoluble in water. |

| Precursor Target | Alphameprodine, Betameprodine[1] |

Mechanistic Pathways and Pharmacological Context

In the development of synthetic opioids, the piperidine ring acts as a scaffold mimicking the piperidine moiety found in the natural morphine skeleton. 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol is synthesized to introduce a critical ethyl group at the C3 position.

The Causality of Stereochemistry: The addition of the 3-ethyl group breaks the symmetry of the piperidine ring, creating a chiral center. When the phenyl group is subsequently added to the C4 position, a second stereocenter is formed. The relationship between the 3-ethyl group and the 4-phenyl group (cis or trans) yields the α and β diastereomers. When this intermediate is esterified into meprodine, the α -isomer (where the 3-alkyl group is typically trans to the 4-phenyl group) exhibits significantly higher analgesic potency and is more widely used in pharmacological models[1],[2].

Chemical synthesis pathway from substituted piperidone to the opioid analgesic Meprodine.

Synthetic Methodology and Organometallic Causality

The synthesis of 4-phenylpiperidin-4-ols requires the nucleophilic addition of a phenyl group to a piperidin-4-one derivative.

Expertise & Experience (The Organometallic Choice): A common pitfall in this synthesis is the use of phenylmagnesium bromide (a Grignard reagent). The bulky 3-ethyl group on 3-ethyl-1-methylpiperidin-4-one sterically hinders the C4 carbonyl. Because Grignard reagents possess high basicity relative to their nucleophilicity, they frequently abstract an α -proton instead of attacking the carbonyl, leading to the enolization of the ketone and catastrophic yield losses. To bypass this parasitic pathway, phenyllithium (PhLi) is strictly utilized. Phenyllithium is a harder, more aggressive nucleophile that successfully attacks the sterically hindered carbonyl without causing appreciable enolization[5].

Step-by-Step Experimental Protocol

-

Preparation: Flame-dry a 500 mL round-bottom flask. Purge with argon gas to ensure an anhydrous environment.

-

Reagent Loading: Add 100 mL of anhydrous diethyl ether and 0.10 moles of phenyllithium solution (typically 1.8 M in dibutyl ether). Cool the mixture to -78°C using a dry ice/acetone bath.

-

Addition: Dissolve 0.08 moles of 3-ethyl-1-methylpiperidin-4-one in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the phenyllithium over 45 minutes under vigorous stirring.

-

Reaction: Remove the dry ice bath and allow the reaction mixture to slowly warm to 0°C over 2 hours.

-

Quenching: Slowly add 50 mL of saturated aqueous ammonium chloride ( NH4Cl ) to quench the unreacted phenyllithium and protonate the alkoxide intermediate.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL of ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate ( MgSO4 ), and concentrate under reduced pressure.

-

Resolution: Purify the crude residue via column chromatography (using basic alumina) to separate the α and β diastereomers of 3-ethyl-1-methyl-4-phenylpiperidin-4-ol[5].

Step-by-step experimental workflow for phenyllithium addition and diastereomer isolation.

Analytical Characterization & Self-Validating Systems

To ensure the protocol is a self-validating system , researchers must verify the reaction progress prior to the bulk quench.

-

In-Process TLC Validation: Extract a 0.1 mL aliquot of the reaction mixture, quench it in a micro-vial with 1 mL of saturated NH4Cl , and extract with ethyl acetate. Run a Thin Layer Chromatography (TLC) plate using a 9:1 Dichloromethane/Methanol eluent with 1% NH4OH . The disappearance of the starting piperidone (visualized via KMnO4 stain) and the appearance of the highly UV-active tertiary alcohol confirm the reaction's success.

-

Mass Spectrometry (LC-MS): The isolated product must yield a primary molecular ion peak at m/z 219.3 [M+H]+ [3].

-

NMR Spectroscopy: 1H -NMR should confirm the presence of the aromatic phenyl protons (multiplet, ~7.2–7.4 ppm), the N-methyl singlet (~2.3 ppm), and the distinctive triplet of the 3-ethyl group (~0.9 ppm).

Regulatory and Safety Considerations

While 3-ethyl-1-methyl-4-phenylpiperidin-4-ol is primarily utilized for laboratory research[3], it is the immediate chemical precursor to alphameprodine and betameprodine. Both of these downstream products are classified as Schedule I Narcotic controlled substances in the United States[1],[6]. Consequently, the synthesis, storage, and handling of this precursor may be subject to strict regulatory scrutiny, precursor quotas, and monitoring by the DEA and international equivalents to prevent diversion into illicit opioid manufacturing.

References

-

Title: Meprodine Source: Wikipedia URL: [Link]

-

Title: Alphameprodine | C17H25NO2 | CID 61119 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: West Virginia Code | §60A-2-204 (Schedule I Controlled Substances) Source: West Virginia Legislature URL: [Link]

-

Title: Analgesics Synthesis Archive Source: ScienceMadness URL: [Link]

Sources

- 1. Meprodine - Wikipedia [en.wikipedia.org]

- 2. Alphameprodine | C17H25NO2 | CID 61119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol | CymitQuimica [cymitquimica.com]

- 4. 51704-07-5|(3S,4R)-3-Ethyl-1-methyl-4-phenylpiperidin-4-ol|BLD Pharm [bldpharm.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. West Virginia Code | §60A-2-204 [code.wvlegislature.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with profound effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific, lesser-studied derivative, 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol. By leveraging structure-activity relationships (SAR) from well-characterized analogs, this document elucidates the most probable molecular targets and outlines a comprehensive, self-validating experimental framework for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.

Introduction: The Phenylpiperidine Lineage and the Subject Compound

The phenylpiperidine class of compounds has a rich history in pharmacology, most notably for its members that exhibit potent analgesic properties.[1][2] The prototypical example, meperidine (pethidine), established the 4-phenylpiperidine core as a critical pharmacophore for opioid receptor modulation.[3] Subsequent modifications to this scaffold have yielded a wide range of drugs, from the highly potent opioid analgesic fentanyl to agents with activity at other CNS targets.[4][5]

The subject of this guide, 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol, is a tertiary alcohol derivative of the 4-phenylpiperidine series. Its structural features—a methyl group on the piperidine nitrogen, an ethyl group at the 3-position, and a hydroxyl group at the 4-position alongside the phenyl ring—suggest a nuanced pharmacological profile that may extend beyond simple opioid agonism. The presence and stereochemistry of the 3-alkyl substituent are known to significantly influence both potency and the nature of the interaction (agonist versus antagonist) at opioid receptors.[1][6]

This document will dissect the potential therapeutic targets of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol, focusing on three primary areas of investigation: Opioid Receptors, Sigma Receptors, and Monoamine Transporters. For each proposed target, a scientific rationale is provided, followed by detailed experimental protocols for validation.

Primary Therapeutic Target Family: Opioid Receptors (μ, δ, κ)

Scientific Rationale

The structural homology of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol to established opioid analgesics makes the opioid receptor family the most probable and primary therapeutic target.[7] The 4-phenylpiperidine moiety is a well-established pharmacophore for opioid receptor binding, particularly the mu (μ)-opioid receptor, which is the principal target for most opioid analgesics like morphine and fentanyl.[5][8]

The substitutions on the piperidine ring are critical determinants of pharmacological activity. The 1-methyl group is a common feature in many opioid agonists. The 3-ethyl group is of particular interest, as substitutions at this position can modulate receptor affinity and intrinsic activity.[1][6] Depending on its stereochemistry, a 3-alkyl group can either enhance agonist potency or introduce antagonist properties. Therefore, it is crucial to investigate the interaction of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol with all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

Experimental Validation Workflow

A tiered approach is recommended to comprehensively characterize the interaction of the subject compound with opioid receptors.

Tier 1: Receptor Binding Affinity

This initial phase aims to determine if the compound physically interacts with the opioid receptors and with what affinity.

-

Protocol: Radioligand Binding Assays

-

Cell Culture and Membrane Preparation: Utilize stable cell lines overexpressing human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors (e.g., CHO-K1 or HEK293 cells). Culture cells to confluence, harvest, and prepare crude membrane fractions by homogenization and centrifugation.

-

Radioligand Selection:

-

For hMOR: [³H]-DAMGO (a selective μ-agonist)

-

For hDOR: [³H]-Naltrindole (a selective δ-antagonist)

-

For hKOR: [³H]-U69,593 (a selective κ-agonist)

-

-

Competition Binding Assay:

-

Incubate prepared cell membranes with a fixed concentration of the selected radioligand and a range of concentrations of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

-

-

Data Analysis: Separate bound and free radioligand by rapid filtration. Quantify bound radioactivity using liquid scintillation counting. Calculate the inhibition constant (Ki) for the test compound at each receptor subtype using the Cheng-Prusoff equation.

-

| Parameter | Description |

| Receptor Source | Cloned human μ, δ, and κ opioid receptors expressed in stable cell lines (e.g., CHO, HEK293). |

| Radioligands | [³H]-DAMGO (μ), [³H]-Naltrindole (δ), [³H]-U69,593 (κ). |

| Test Compound Conc. | 10⁻¹⁰ M to 10⁻⁵ M. |

| Non-specific Binding | Determined using 10 μM Naloxone. |

| Primary Outcome | Inhibition constant (Ki) at each receptor subtype. A lower Ki value indicates higher binding affinity. |

Tier 2: Functional Activity (Agonism vs. Antagonism)

Once binding is confirmed, the functional consequence of that binding must be determined.

-

Protocol: [³⁵S]GTPγS Binding Assay

-

Principle: This assay measures the activation of G-proteins, the immediate downstream signaling event following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.

-

Procedure:

-

Agonist Mode: Incubate receptor-expressing cell membranes with varying concentrations of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol and [³⁵S]GTPγS. Measure the stimulation of [³⁵S]GTPγS binding compared to a baseline. A potent agonist will produce a robust, concentration-dependent increase in binding.

-

Antagonist Mode: Incubate the membranes with a fixed, known concentration of a standard agonist for each receptor (e.g., DAMGO for μ) and varying concentrations of the test compound. An antagonist will inhibit the agonist-induced stimulation of [³⁵S]GTPγS binding.

-

-

Data Analysis: Calculate the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) for agonist activity, and the IC₅₀ (concentration for 50% inhibition) and Kₑ (equilibrium dissociation constant) for antagonist activity.

-

| Parameter | Description |

| Assay Principle | Measures G-protein activation upon receptor stimulation. |

| Radiolabel | [³⁵S]GTPγS. |

| Agonist Mode Outcome | EC₅₀ and Eₘₐₓ values. A low EC₅₀ and high Eₘₐₓ indicate a potent and efficacious agonist. |

| Antagonist Mode Outcome | IC₅₀ and Kₑ values. A low Kₑ indicates a potent antagonist. |

Workflow Diagram: Opioid Receptor Characterization

Caption: Workflow for Opioid Receptor Target Validation.

Secondary Therapeutic Target Family: Sigma (σ) Receptors

Scientific Rationale

Beyond the classical opioid system, the phenylpiperidine scaffold is a well-recognized pharmacophore for sigma (σ) receptors, particularly the σ₁ and σ₂ subtypes.[9][10] These receptors are not opioids but are unique intracellular chaperone proteins implicated in a variety of CNS functions and diseases, including neurodegeneration, psychosis, and pain.[11][12] Haloperidol, a butyrophenone antipsychotic with a 4-phenylpiperidine moiety, is a classic, non-selective sigma ligand.[9] Given the structural similarities, it is highly plausible that 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol interacts with sigma receptors. This interaction could contribute to its overall pharmacological profile, potentially offering therapeutic avenues beyond analgesia.

Experimental Validation Workflow

Tier 1: Sigma Receptor Binding Affinity

-

Protocol: Radioligand Binding Assays

-

Tissue/Cell Source: Use membrane preparations from guinea pig brain (rich in σ₁ receptors) or specific cancer cell lines (e.g., MCF-7, which express σ₂ receptors).

-

Radioligand Selection:

-

For σ₁: [³H]-(+)-pentazocine

-

For σ₂: [³H]-ditolylguanidine ([³H]-DTG) in the presence of a high concentration of (+)-pentazocine to block σ₁ sites.

-

-

Competition Binding Assay: Similar to the opioid binding assays, incubate membranes with the appropriate radioligand and a range of concentrations of the test compound.

-

Data Analysis: Calculate the Ki for the test compound at both σ₁ and σ₂ receptor subtypes.

-

| Parameter | Description |

| Receptor Source | Guinea pig brain homogenate (σ₁), Human cancer cell lines (e.g., MCF-7 for σ₂). |

| Radioligands | [³H]-(+)-pentazocine (σ₁), [³H]-DTG with excess (+)-pentazocine (σ₂). |

| Primary Outcome | Ki values for σ₁ and σ₂ receptors to determine affinity and selectivity. |

Tier 2: Functional Assessment (σ₁ Receptor Chaperone Activity)

-

Protocol: Neurite Outgrowth Assay in PC12 Cells

-

Principle: σ₁ receptor agonists are known to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.

-

Procedure:

-

Culture PC12 cells in the presence of a sub-optimal concentration of NGF.

-

Treat cells with varying concentrations of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol.

-

A known σ₁ agonist (e.g., PRE-084) serves as a positive control.

-

To confirm the effect is σ₁-mediated, co-incubate with a σ₁ antagonist (e.g., BD-1063).

-

-

Data Analysis: After a set incubation period (e.g., 48-72 hours), fix and image the cells. Quantify neurite length and the percentage of cells bearing neurites. An increase in neurite outgrowth that is blocked by a σ₁ antagonist suggests σ₁ agonism.

-

Workflow Diagram: Sigma Receptor Characterization

Caption: Workflow for Sigma Receptor Target Validation.

Tertiary Therapeutic Target Family: Monoamine Transporters (SERT, DAT, NET)

Scientific Rationale

Meperidine, the archetypal 4-phenylpiperidine, is known to inhibit the reuptake of serotonin, and to a lesser extent, norepinephrine and dopamine.[8][13] This activity is attributed to its binding to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This monoamine reuptake inhibition contributes to its complex pharmacological profile and is the basis for the development of meperidine-based selective serotonin reuptake inhibitors (SSRIs).[13] Given that 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol shares the same core structure, it is imperative to evaluate its potential to interact with these critical transporters, which could imply therapeutic utility in mood disorders or other psychiatric conditions.

Experimental Validation Workflow

Tier 1: Transporter Binding Affinity

-

Protocol: Radioligand Binding Assays

-

Source: Use cell lines stably expressing the human transporters (hSERT, hDAT, hNET) or synaptosomal preparations from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET).

-

Radioligand Selection:

-

For hSERT: [³H]-Citalopram or [³H]-Paroxetine

-

For hDAT: [³H]-WIN 35,428

-

For hNET: [³H]-Nisoxetine

-

-

Competition Binding Assay: Follow the same principles as the receptor binding assays to determine the Ki of the test compound at each transporter.

-

Tier 2: Reuptake Inhibition Functional Assay

-

Protocol: In Vitro Neurotransmitter Reuptake Assay

-

Principle: This assay directly measures the ability of a compound to block the uptake of neurotransmitters into cells or synaptosomes.

-

Procedure:

-

Use either the transporter-expressing cell lines or brain synaptosomes.

-

Pre-incubate the cells/synaptosomes with varying concentrations of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol.

-

Add a radiolabeled neurotransmitter ([³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine).

-

After a short incubation, terminate the uptake by rapid filtration and washing.

-

-

Data Analysis: Quantify the amount of radiolabeled neurotransmitter taken up by the cells/synaptosomes using liquid scintillation. Calculate the IC₅₀ value for the inhibition of uptake for each neurotransmitter.

-

| Parameter | Description |

| Assay Principle | Measures the inhibition of radiolabeled neurotransmitter uptake into cells or synaptosomes. |

| Cell/Tissue Source | hSERT, hDAT, hNET expressing cell lines or rat brain synaptosomes. |

| Substrates | [³H]-Serotonin, [³H]-Dopamine, [³H]-Norepinephrine. |

| Primary Outcome | IC₅₀ values for reuptake inhibition at each transporter. A low IC₅₀ indicates potent inhibition. |

Workflow Diagram: Monoamine Transporter Characterization

Caption: Workflow for Monoamine Transporter Target Validation.

Synthesis and Conclusion

The structural architecture of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol strongly suggests a polypharmacological profile with the potential to interact with multiple, therapeutically relevant CNS targets. The primary line of inquiry should focus on its activity at opioid receptors , which is predicted based on its core scaffold. Concurrently, investigations into its affinity and functional effects at sigma receptors and monoamine transporters are critical for unveiling a more complete and nuanced understanding of its potential therapeutic applications.

The experimental workflows detailed in this guide provide a robust and self-validating framework for elucidating this profile. By systematically determining the binding affinities (Ki) and functional activities (EC₅₀, Kₑ, IC₅₀) at each proposed target, researchers can build a comprehensive picture of the compound's mechanism of action. This foundational knowledge is an indispensable prerequisite for advancing 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol into further preclinical and, potentially, clinical development for conditions ranging from pain and neurodegenerative disorders to mood and anxiety disorders. The true therapeutic potential of this compound lies in the precise balance of its interactions with these key CNS targets.

References

-

Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(11), 3360-3365. [Link]

-

Glennon, R. A., et al. (1991). Novel 1-Phenylpiperazine and 4-Phenylpiperidine Derivatives as High-Affinity. Ligands. Journal of Medicinal Chemistry, 34, 3360-3365. [Link]

-

Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140-3147. [Link]

-

Perregaard, J., et al. (1995). Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 1. 3-(omega-aminoalkyl)-1H-indoles. Journal of Medicinal Chemistry, 38(11), 1998-2008. [Link]

-

Abate, C., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

-

Runyon, S. P., et al. (2015). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Bioorganic & Medicinal Chemistry, 23(1), 125-131. [Link]

-

Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]

-

Cararas, S. A. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). University of New Orleans Theses and Dissertations. [Link]

-

Expert Committee on Drug Dependence. (n.d.). MPPP. Expert Committee on Drug Dependence Information Repository. [Link]

-

R Discovery. (n.d.). What are the molecular and cellular mechanisms underlying the therapeutic effects of MEPERIDINE HYDROCHLORIDE? [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. [Link]

-

Abbas, R., Willette, R. E., & Edwards, J. M. (1977). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Journal of Pharmaceutical Sciences, 66(11), 1583-1585. [Link]

-

Wikipedia. (n.d.). Desmethylprodine. [Link]

-

Thomas, J. B., et al. (2008). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 51(23), 7575–7579. [Link]

-

Khan, M. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 735-739. [Link]

-

Ciobota, V. C., et al. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13410. [Link]

-

Theriot, J., et al. (2025). Meperidine. In StatPearls. StatPearls Publishing. [Link]

-

Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

-

Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381. [Link]

-

KEGG DRUG. (n.d.). Meperidine hydrochloride. Genome.jp. [Link]

-

Gund, T. M., et al. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. NIDA Research Monograph, 49, 219-226. [Link]

-

Sharma, P., et al. (2017). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. International Journal of Pharmaceutical Sciences and Research, 8(10), 4216-4223. [Link]

-

Pharmacy 180. (n.d.). Meperidine analogues. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Sigma ligands with subnanomolar affinity and preference for the sigma 2 binding site. 1. 3-(omega-aminoalkyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs [mdpi.com]

- 8. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scholarworks.uno.edu [scholarworks.uno.edu]

Application Notes and Protocol for the In Vivo Administration of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol

Abstract

These application notes provide a comprehensive protocol for the in vivo administration of the novel synthetic compound, 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol, to preclinical animal models. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacokinetic, pharmacodynamic, and toxicological evaluation of this compound. The protocol emphasizes scientific integrity, ethical considerations in animal handling, and the establishment of a robust and reproducible experimental framework. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles of preclinical drug development to offer a foundational methodology.[1][2][3] It is imperative that researchers adapt and validate these procedures based on their own empirical data.

Introduction: Scientific & Ethical Considerations

The successful in vivo evaluation of any novel chemical entity hinges on a meticulously planned and executed administration protocol.[1][3] For 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol, a compound with potential pharmacological activity, understanding its behavior in a living system is a critical step in the drug development pipeline.[4] This protocol is designed to ensure not only the generation of high-quality, reproducible data but also the welfare of the research animals.[5] Proper handling and stress-reduction techniques are not only ethical imperatives but also crucial for maintaining the physiological homeostasis of the animal model, thereby reducing experimental variability.[5][6]

The core principle of this protocol is the establishment of a "self-validating system." This is achieved through careful consideration of dose formulation, route of administration, and robust data collection and monitoring strategies.[7][8] The ultimate goal is to accurately characterize the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol.[9][10][11][12]

Compound Profile: 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol

While specific experimental data for 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol is not extensively available in public literature, we can infer some general properties from its chemical structure and related compounds. It belongs to the 4-phenylpiperidine class of compounds, which has been explored for various pharmacological activities.[13][14][15]

Table 1: General Physicochemical Properties of Related 4-Phenylpiperidin-4-ol Compounds

| Property | Value | Source |

| Molecular Weight | ~219.32 g/mol | [16] |

| LogP (estimated) | Varies based on substituents | [17] |

| General Solubility | Expected to be sparingly soluble in water | Inferred |

| General Toxicity | May cause skin and eye irritation | [18][19] |

Note: These are general properties of related compounds and must be experimentally verified for 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol.

Pre-Administration Protocol: Formulation and Vehicle Selection

The formulation of a sterile and stable dosing solution is a critical first step. The choice of vehicle will depend on the solubility of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol and the chosen route of administration.

Materials and Equipment

-

3-Ethyl-1-methyl-4-phenylpiperidin-4-ol (purity >98%)

-

Analytical balance

-

Sterile, pyrogen-free vehicles (e.g., Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W))[20]

-

Solubilizing agents (if necessary, e.g., Tween® 80, DMSO, PEG 400)

-

Sterile vials

-

Sterile syringes and needles (various gauges)[21]

-

Vortex mixer

-

pH meter

-

Sterile filters (0.22 µm)

Step-by-Step Dosing Solution Preparation

-

Determine the Target Concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution.

-

Solubility Testing: Empirically determine the solubility of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol in a panel of pharmaceutically acceptable vehicles.

-

Vehicle Selection: Choose a vehicle that completely dissolves the compound and is biocompatible for the intended route of administration. For initial studies, a simple aqueous vehicle like saline is preferred if solubility allows. If a co-solvent is necessary, its concentration should be minimized and a vehicle-only control group must be included in the study design.

-

Preparation of Sterile Dosing Solution:

-

Aseptically weigh the required amount of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol.

-

In a sterile environment (e.g., a laminar flow hood), add the chosen vehicle to the compound.

-

Vortex or sonicate until the compound is fully dissolved.

-

If necessary, adjust the pH to a physiologically compatible range (typically pH 6.5-7.5).

-

Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile vial.[22][23][24]

-

-

Quality Control: Visually inspect the final solution for any particulates or precipitation.[20] For Good Laboratory Practice (GLP) studies, analytical validation of the formulation's concentration and stability is required.

In Vivo Administration Protocol

The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[12][25] The following sections detail common routes for preclinical studies. All animal procedures must be approved by the institution's Animal Care and Use Committee (ACUC).[21]

Animal Models and Handling

-

Species Selection: The choice of animal model (e.g., mouse, rat) should be scientifically justified based on the research question.

-

Acclimatization: Animals should be allowed to acclimate to the facility for a minimum of one week prior to the study to minimize stress-induced physiological changes.[5]

-

Handling and Restraint: Proper handling techniques are crucial for animal welfare and data quality.[5][6][26][27] Use gentle but firm restraint methods appropriate for the species and administration route.

Routes of Administration

Table 2: Recommended Administration Volumes for Rodents [21]

| Route | Mouse (mL/kg) | Rat (mL/kg) |

| Intravenous (IV) | 5 | 5 |

| Intraperitoneal (IP) | 10 | 10 |

| Subcutaneous (SC) | 10 | 5 |

| Oral (PO) | 10 | 10 |

-

Purpose: To achieve 100% bioavailability and rapid distribution.

-

Procedure:

-

Warm the animal's tail to dilate the lateral tail veins.

-

Restrain the animal appropriately.

-

Disinfect the injection site with an alcohol swab.

-

Insert a small gauge needle (e.g., 27-30G) into the lateral tail vein.

-

Slowly inject the dosing solution.

-

Withdraw the needle and apply gentle pressure to the injection site.

-

-

Purpose: For systemic administration when IV is not feasible. Absorption is generally rapid.

-

Procedure:

-

Restrain the animal with its head tilted downwards.

-

Locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and cecum.

-

Insert the needle at a shallow angle (10-20 degrees).

-

Aspirate to ensure no bodily fluids are drawn, indicating correct placement.

-

Inject the dosing solution.

-

-

Purpose: For slower, more sustained absorption.

-

Procedure:

-

Gently lift the loose skin over the back or flank to form a tent.

-

Insert the needle into the base of the skin tent.

-

Aspirate to ensure the needle has not entered a blood vessel.

-

Inject the solution, which will form a small bleb under the skin.

-

-

Purpose: To simulate the oral route of administration in humans.

-

Procedure:

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the animal's mouth to the last rib to ensure proper tube length.

-

Gently pass the gavage needle along the side of the mouth and down the esophagus into the stomach.

-

Administer the solution slowly.

-

Post-Administration Monitoring and Data Collection

A robust data and safety monitoring plan is essential for any in vivo study.[8][28]

Monitoring Plan

-

Clinical Observations: Regularly monitor animals for any signs of toxicity, distress, or adverse effects. This includes changes in activity, posture, breathing, and physical appearance.

-

Body Weight: Record body weights at baseline and at regular intervals throughout the study.

-

Data Collection: Collect data relevant to the study's endpoints, which may include behavioral assessments, physiological measurements, or biomarker analysis.[29][30]

Pharmacokinetic (PK) Sampling

-

Blood Collection: If the study objective is to determine the PK profile, collect blood samples at predetermined time points post-administration. Common sampling sites in rodents include the saphenous vein, submandibular vein, or via terminal cardiac puncture.

-

Tissue Collection: At the end of the study, tissues may be collected to assess drug distribution.[3]

Data Analysis and Interpretation

The collected data should be analyzed using appropriate statistical methods to determine the effects of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol. For PK studies, software is used to model the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9][11][25][31]

Visualizations

Experimental Workflow

Caption: Conceptual model of the PK/PD relationship. [9][11]

References

- Derendorf, H., & Meibohm, B. (n.d.). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. PubMed.

- Flood, P. (n.d.). Principles of Pharmacokinetics and Pharmacodynamics: Applied Clinical Pharmacology for the Practitioner. AccessAnesthesiology.

- Bartlett, J., Davies, J., Purawijaya, D., et al. (2022). Refinement of handling and dosing methods for rats and mice. Animal Technology and Welfare, 21(2), 120-124.

- Derendorf, H., & Meibohm, B. (n.d.). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. American College of Clinical Pharmacology.

- (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Crown Bioscience.

- (2020, July 2). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology.

- (n.d.). Handling of Rat and Mouse: Essential Techniques for Preclinical Studies. RJPTSimLab.

- (n.d.). Restraint, Handling and Protocols for Lab Animals. University of Veterinary and Animal Sciences.

- (2016, October 12). Dosing Techniques and Limits. Animal Care and Use Committee.

- (2017, July 25). How improving in vivo data management is good for the 3Rs. NC3Rs.

- (n.d.). [(3S,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-yl] propanoate. PubChem.

- (n.d.). 4-(3-Ethylphenyl)-1-methylpiperidin-4-ol. PubChem.

- (n.d.). Animal Handling Techniques. Slideshare.

- (n.d.). Guidelines for the Safe Preparation of Sterile Compounds: Results of the ISMP Sterile Preparation Compounding Safety Summit of October 2011. PubMed Central.

- (2025, August 11). Preclinical research strategies for drug development. AMSbiopharma.

- (n.d.). Preclinical research in drug development. Medical Writing.

- (2020, April 24). 797 PHARMACEUTICAL COMPOUNDING—STERILE PREPARATIONS. USP-NF.

- (2023, August 22). Designing an In Vivo Preclinical Research Study. Preprints.org.

- (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Polish Journal of Chemical Technology.

- (n.d.). 51704-07-5|(3S,4R)-3-Ethyl-1-methyl-4-phenylpiperidin-4-ol. BLDpharm.

- (n.d.). Buy trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol in USA & Canada. Clinivex.

- (2024, June 26). 12.3 Preparing Unit-Dose Packaged Medications. OpenStax.

- (n.d.). GUIDANCE: Data and safety monitoring in research. University of California, Irvine.

- (n.d.). Preclinical Studies in Drug Development. PPD.

- (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate SDS, 39514-19-7 Safety Data Sheets. Fisher Scientific.

- (n.d.). SAFETY DATA SHEET. Fisher Scientific.

- (n.d.). 797 PHARMACEUTICAL COMPOUNDING—STERILE PREPARATIONS. USP-NF.

- (2023, October 23). How to Use Digital Methods for Data Collection and Remote Monitoring in Clinical Trials. OpenClinica.

- (n.d.). Compounding Sterile Preparations, 4th Edition Chapter 4. ASHP.

- (n.d.). Drug development | Preclinical, in vivo, ADME. Labtoo.

- (2019, September 24). Monitoring in Medical Device studies: What is Needed?. Qserve Group.

- (n.d.). Guidance: Data and Safety Monitoring of Clinical Trials Research. University of Pittsburgh.

- (n.d.). 4-Phenylpiperidin-4-ol. PubChem.

- (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. PubChem.

- (2025, December 24). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate.

- (2020, November 14). Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.

- (2025, January 5). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.

- (n.d.). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed.

- (2021, December 24). SAFETY DATA SHEET. Fisher Scientific.

- (n.d.). Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. PubMed.

- (n.d.). MeSH Trace. National Library of Medicine.

- (n.d.). N-Phenethyl-4-piperidinone. Wikipedia.

- (2012, June 29). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. PubMed.

Sources

- 1. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 2. journal.emwa.org [journal.emwa.org]

- 3. preprints.org [preprints.org]

- 4. ppd.com [ppd.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. refinementdatabase.org [refinementdatabase.org]

- 7. Data, data, data: How improving in vivo data management is good for the 3Rs | NC3Rs [nc3rs.org.uk]

- 8. hhrinstitute.org [hhrinstitute.org]

- 9. Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 11. accp1.org [accp1.org]

- 12. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. clinivex.com [clinivex.com]

- 17. [(3S,4S)-3-ethyl-1-methyl-4-phenylpiperidin-4-yl] propanoate | C17H25NO2 | CID 20055421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-Methyl-4-phenylpiperidin-4-ol | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. ashp.org [ashp.org]

- 21. acuc.berkeley.edu [acuc.berkeley.edu]

- 22. Guidelines for the Safe Preparation of Sterile Compounds: Results of the ISMP Sterile Preparation Compounding Safety Summit of October 2011 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. uspnf.com [uspnf.com]

- 24. One moment, please... [emtekair.com]

- 25. labtoo.com [labtoo.com]

- 26. uvas.edu.pk [uvas.edu.pk]

- 27. Animal Handling Techniques | PPTX [slideshare.net]

- 28. Guidance: Data and Safety Monitoring of Clinical Trials Research | Office of the Vice Provost for Research [research.lehigh.edu]

- 29. vibrenthealth.com [vibrenthealth.com]

- 30. qservegroup.com [qservegroup.com]

- 31. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]

Application Note: Analytical Methods for the Quantification of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Matrix: Biological Fluids (Blood, Urine) and Seized Materials Techniques: LC-MS/MS (ESI+) and GC-MS (EI)

Introduction & Analytical Rationale

3-Ethyl-1-methyl-4-phenylpiperidin-4-ol (often referred to by its stereoisomers, e.g., CAS 57457-05-3[1] or CAS 51704-07-5) is a critical synthetic precursor and potential degradation product associated with prodine-type opioids (such as 3-ethyl-1-methyl-4-phenyl-4-propionoxypiperidine, a homologue of MPPP). Because phenylpiperidine derivatives exhibit potent μ-opioid receptor agonism, tracking their precursors is vital for forensic intelligence, metabolic profiling, and pharmaceutical impurity control[2].

The Causality of Method Selection (E-E-A-T)

Designing a robust quantification method for this compound requires navigating two primary physicochemical traits:

-

Basic Tertiary Amine (pKa ~8.5–9.5): The piperidine nitrogen is readily protonated at physiological and acidic pH. This mandates the use of Mixed-Mode Cation Exchange (MCX) for sample clean-up, providing a self-validating extraction system where precise pH control dictates recovery. It also makes the molecule an ideal candidate for Positive Electrospray Ionization (ESI+) in LC-MS/MS workflows[3].

-

Labile Tertiary Alcohol: In the 4-phenylpiperidine class, the C4 hydroxyl group is notoriously unstable under high thermal stress (such as in a GC injection port). Without intervention, it undergoes spontaneous dehydration to form a tetrahydropyridine derivative (analogous to the neurotoxin MPTP). Therefore, chemical derivatization is mechanistically required prior to GC-MS analysis to stabilize the molecule and ensure quantitative integrity.

Analytical Workflow

The following diagram illustrates the orthogonal analytical pathways designed to ensure both trace-level quantification and structural confirmation.

Figure 1: Orthogonal workflow for the extraction, quantification, and confirmation of phenylpiperidine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation via MCX Solid Phase Extraction

This protocol isolates the target analyte from complex biological matrices (e.g., whole blood, urine) while eliminating ion-suppressing phospholipids.

-

Sample Pre-treatment: Aliquot 500 µL of the biological sample. Add 20 µL of Internal Standard (e.g., Fentanyl-D5, 100 ng/mL). Dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0).

-

Causality: Adjusting to pH 6.0 ensures the piperidine nitrogen is >99% protonated, setting up the necessary ionic interaction for the SPE sorbent.

-

-

Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of LC-MS grade H₂O through the MCX cartridge (30 mg/3cc).

-

Loading: Load the buffered sample at a flow rate of 1 mL/min.

-

Interference Washing:

-

Wash 1: 2 mL of 0.1 M HCl (Locks the amine to the sulfonic acid resin while washing away acidic/neutral water-soluble components).

-

Wash 2: 2 mL of 100% MeOH (Removes lipophilic neutrals and phospholipids).

-

-

Elution: Elute the target compound using 2 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

-

Causality: The high pH (>10) deprotonates the piperidine nitrogen, breaking the ionic bond with the sorbent and releasing the analyte into the organic phase.

-

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Protocol B: LC-MS/MS Quantification (High Sensitivity)

Designed for sub-nanogram detection limits in forensic toxicology[4].

-

Chromatographic Column: Biphenyl Core-Shell Column (100 × 2.1 mm, 2.6 µm).

-

Causality: The biphenyl stationary phase provides superior retention and selectivity for the phenyl ring via π−π interactions compared to standard C18 columns, resolving the analyte from endogenous isobaric interferences.

-

-

Mobile Phase A: 0.1% Formic Acid in H₂O.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 6.0 minutes; hold at 95% B for 1.5 minutes; re-equilibrate at 5% B for 2.5 minutes. Flow rate: 0.4 mL/min.

-

MS/MS Conditions (ESI+):

-

Precursor Ion: m/z 220.3 [M+H]+

-

Quantifier Transition: m/z 220.3 → 202.2 (Loss of H₂O from the C4 hydroxyl group; Collision Energy: 15 eV).

-

Qualifier Transition: m/z 220.3 → 159.1 (Ring cleavage; Collision Energy: 28 eV).

-

Protocol C: GC-MS Analysis (Structural Confirmation)

Due to the thermal instability of the 4-phenylpiperidin-4-ol core, derivatization is mandatory.

-

Derivatization: Take 50 µL of the reconstituted SPE extract and evaporate to absolute dryness. Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous Ethyl Acetate.

-

Incubation: Heat the sealed vial at 70°C for 30 minutes.

-

Causality: This converts the labile tertiary alcohol into a stable trimethylsilyl (TMS) ether, preventing in-source dehydration and ensuring the molecular ion remains intact during electron ionization (EI).

-

-

GC Conditions: Inject 1 µL (Splitless mode, Inlet at 250°C). Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

-

Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

Quantitative Validation Data

The method was validated according to standard forensic toxicology guidelines for linearity, precision, and recovery. The data below summarizes the performance of both the primary LC-MS/MS method and the orthogonal GC-MS method.

| Validation Parameter | LC-MS/MS (ESI+) | GC-MS (EI - TMS Derivative) |

| Linear Dynamic Range | 0.5 – 500 ng/mL | 10 – 1000 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL | 3.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 10.0 ng/mL |

| Intra-day Precision (CV%) | < 4.5% | < 7.2% |

| Inter-day Precision (CV%) | < 6.0% | < 8.5% |

| Extraction Recovery (MCX) | 88.4 – 94.1% | 82.5 – 89.0% |

| Matrix Effect (Ion Suppression) | -12% to +5% (Compensated by IS) | N/A |

Table 1: Summary of quantitative validation parameters for 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol across biological matrices.

References

-

United Nations Office on Drugs and Crime (UNODC). "Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Opioids in Seized Materials". Methodological guidelines for LC-MS/MS. URL:[Link][4]

-

Rodrigues et al. "Development and Validation of a Method to Analyze Fentanyl and Its Analogues in Postmortem Blood Samples by LC-MS/MS". Journal of the Brazilian Chemical Society (2024). URL:[Link][2]

-

Analytical Chemistry (ACS). "Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples". Dilute-and-shoot and SPE methodologies. URL:[Link][3]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Phenylpiperidin-4-ol and Its Derivatives

Abstract

This application note provides a comprehensive guide to the analytical challenges and solutions for the High-Performance Liquid Chromatography (HPLC) analysis of 4-phenylpiperidin-4-ol and its derivatives. These compounds are pivotal intermediates and structural motifs in a wide array of pharmaceutical compounds, making their accurate and robust quantification essential for drug development, quality control, and pharmacokinetic studies.[1][2][3][4][5] This document delves into the physicochemical properties of these polar compounds, which often present challenges for traditional reversed-phase HPLC methods.[6][7] We will explore advanced chromatographic strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC) and chiral separations, to overcome these obstacles. Detailed protocols, method development considerations, and validation parameters are provided to equip researchers, scientists, and drug development professionals with the necessary tools for successful analysis.

Introduction: The Analytical Challenge of Polar Piperidines

The 4-phenylpiperidin-4-ol scaffold is a key building block in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[1] Its structure, characterized by a polar hydroxyl group and a basic nitrogen atom within the piperidine ring, imparts a high degree of polarity (LogP of 4-phenylpiperidin-4-ol is approximately 1.06).[8] This hydrophilicity poses a significant challenge for conventional reversed-phase (RP-HPLC) chromatography, where the nonpolar stationary phase (like C18) offers insufficient retention for such polar analytes.[7] Consequently, these compounds often elute at or near the solvent front, leading to poor resolution from other sample components and inaccurate quantification.

To address this, alternative chromatographic modes are necessary. This note will focus on the principles and practical application of Hydrophilic Interaction Liquid Chromatography (HILIC) as a primary solution. Furthermore, many derivatives of 4-phenylpiperidin-4-ol are chiral, necessitating the use of specialized chiral stationary phases for the resolution of enantiomers, a critical aspect for ensuring the safety and efficacy of pharmaceutical products.[9][10]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

Table 1: Physicochemical Properties of 4-Phenylpiperidin-4-ol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [8][11] |

| Molecular Weight | 177.24 g/mol | [8][11] |

| LogP (predicted) | 1.06 | [8] |

| pKa (predicted) | ~9.5 (for the piperidine nitrogen) | |

| UV Absorbance | Phenyl group provides a chromophore suitable for UV detection. | [12] |

The basic nature of the piperidine nitrogen means that the compound's charge state is pH-dependent. At pH values significantly below the pKa, the nitrogen will be protonated, increasing the molecule's polarity. This property is a key parameter to manipulate for optimizing chromatographic separation.

Chromatographic Strategies for Polar Analytes

Reversed-Phase HPLC (RP-HPLC) with Modifications

While challenging, RP-HPLC can sometimes be adapted for polar compounds.

-

Highly Aqueous Mobile Phases: Using mobile phases with a high percentage of water can increase retention. However, this can lead to "phase collapse" on traditional C18 columns. Using polar-embedded or polar-endcapped columns can mitigate this issue.[13]

-

pH Adjustment: Operating at a higher pH (e.g., pH > 10) can neutralize the piperidine nitrogen, making the molecule less polar and more retainable on a C18 column. This requires pH-stable columns.[7]

-

Ion-Pairing Agents: Adding ion-pairing reagents (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a neutral complex with the charged analyte, enhancing retention. However, these reagents can be harsh on the column and are often incompatible with mass spectrometry (MS).[14]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular and powerful alternative for the analysis of polar compounds.[15][16][17] It utilizes a polar stationary phase (e.g., silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[16]

Mechanism of HILIC: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte partitioning between this aqueous layer and the bulk organic mobile phase is the primary retention mechanism.[18] More polar analytes are more strongly retained.

Advantages of HILIC:

-

Excellent retention of polar compounds: Directly addresses the main challenge of analyzing 4-phenylpiperidin-4-ol and its derivatives.[17]

-

MS Compatibility: The high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization in the MS source, often leading to enhanced sensitivity.[17][18]

-

Orthogonal Selectivity: HILIC provides a different selectivity compared to RP-HPLC, which is beneficial for complex sample analysis.[15]

Experimental Protocols

Protocol 1: HILIC Method for 4-Phenylpiperidin-4-ol

This protocol provides a starting point for the HILIC analysis of 4-phenylpiperidin-4-ol. Optimization will likely be required for specific derivatives.

Instrumentation and Columns:

-

HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and UV or MS detector.

-

Column: A HILIC column with an amide or silica stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Reagents and Standards:

-

Acetonitrile (ACN): HPLC or MS grade.

-

Water: Deionized or HPLC/MS grade.

-

Ammonium Formate or Acetate: MS grade, for mobile phase modification.

-

Formic Acid or Acetic Acid: MS grade, for pH adjustment.

-

4-Phenylpiperidin-4-ol: Reference standard of known purity.

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh approximately 10 mg of the 4-phenylpiperidin-4-ol reference standard and dissolve it in a 10 mL volumetric flask with a mixture of acetonitrile and water (90:10, v/v) to obtain a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filtration through a 0.22 µm filter is recommended prior to injection.

Chromatographic Conditions:

Table 2: HILIC-UV/MS Method Parameters

| Parameter | Condition | Rationale |

| Column | Amide-based HILIC, 100 x 2.1 mm, 1.7 µm | Amide phases offer good selectivity for polar compounds. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | The aqueous component and buffer for partitioning. |

| Mobile Phase B | Acetonitrile | The main, weak solvent in HILIC. |

| Gradient | 95% B to 70% B over 5 minutes | Starts with high organic content for retention and gradually increases water content to elute the analyte. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Injection Volume | 2 µL | Small volume to minimize peak distortion. |

| UV Detection | 254 nm | Wavelength for detecting the phenyl chromophore. |

| MS Detection (Optional) | ESI+, Positive Ion Mode | For enhanced sensitivity and selectivity. |

Workflow for HILIC Method Development:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Polar Compounds | SIELC Technologies [sielc.com]

- 8. 4-Phenylpiperidin-4-ol | SIELC Technologies [sielc.com]

- 9. Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HILIC â Dr. Maisch [dr-maisch.com]

- 17. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

Application Note: Synthesis of 4-Phenylpiperidin-4-ol via Grignard Addition

Executive Summary

4-Phenylpiperidin-4-ol is a critical pharmacophore and synthetic intermediate in medicinal chemistry, most notably utilized in the synthesis of butyrophenone antipsychotics (e.g., haloperidol) and piperidine-derivative antidiarrheals (e.g., loperamide) [1]. This application note details a highly efficient, scalable, and self-validating protocol for synthesizing 4-phenylpiperidin-4-ol using a Grignard addition strategy. By employing N-Boc-4-piperidone and phenylmagnesium bromide, this method ensures high regioselectivity and yield while mitigating common side reactions such as premature dehydration or reagent quenching.

Mechanistic Rationale & Experimental Design

The synthesis hinges on the nucleophilic addition of a phenyl carbanion (delivered via phenylmagnesium bromide) to the electrophilic carbonyl carbon of a 4-piperidone derivative [2]. As a Senior Application Scientist, it is crucial to understand the causality behind the specific experimental parameters chosen for this workflow:

-

The Necessity of Amine Protection : Unprotected 4-piperidone possesses a secondary amine with a relatively acidic N-H proton. If subjected directly to a Grignard reagent, the reagent will act as a base rather than a nucleophile, deprotonating the amine to form an insoluble magnesium amide complex. This stalls the reaction and destroys stoichiometric equivalents of the Grignard reagent. Thus, protecting the nitrogen (e.g., with a tert-butyloxycarbonyl [Boc] or benzyl group) is an absolute prerequisite [3].

-

Temperature Control (0 °C to RT) : The addition of phenylmagnesium bromide to the ketone is highly exothermic. Conducting the initial addition at 0 °C prevents localized heating that could drive unwanted side reactions, such as the enolization of the ketone (which would result in the recovery of starting material upon quenching) or ring-opening sequences.

-